molecular formula C20H21N3O3 B11307749 2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11307749
M. Wt: 351.4 g/mol
InChI Key: WEKRAFBGCNXGHC-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenoxy group, a methylphenyl group, and an oxadiazole ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Formation of the Oxadiazole Ring: The next step involves the reaction of the ethylphenoxy intermediate with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Coupling with Methylphenyl Group: The final step involves the coupling of the oxadiazole intermediate with 2-methylphenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)-5-methylaniline
  • 2-(4-ethylphenoxy)-5-nitrophenylmethanol

Uniqueness

2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-4-15-9-11-16(12-10-15)25-14(3)18(24)21-20-22-19(26-23-20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,21,23,24)

InChI Key

WEKRAFBGCNXGHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3C

Origin of Product

United States

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